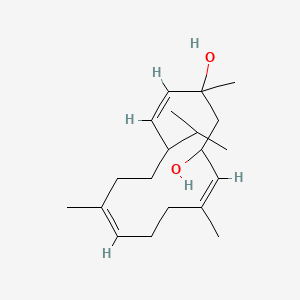
4,8,13-Cyclotetradecatriene-1,3-diol, 1,5,9-trimethyl-12-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,11-Cembratriene-4,6-diol is a cembranoid diterpene, primarily derived from tobacco plants. This compound has garnered significant attention due to its diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . Its unique structure, characterized by a 14-carbon cembrane ring, makes it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,11-Cembratriene-4,6-diol typically involves the extraction from tobacco leaves using solvents like acetone and ethanol. The compound is then purified through silica gel chromatography and high-performance liquid chromatography (HPLC) techniques . Additionally, synthetic routes have been developed, starting from precursors like 2,6,10-Dodecatrien-1-ol, and involving steps such as alkylation, reduction, and selective deprotection .
Industrial Production Methods: Industrial production of 2,7,11-Cembratriene-4,6-diol often leverages the natural abundance of the compound in tobacco plants. The extraction process is optimized for large-scale production, ensuring high yield and purity. Innovations in green chemistry have also been applied to make the extraction process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2,7,11-Cembratriene-4,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form epoxides or reduced to yield alcohol derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products: The major products formed from these reactions include various derivatives of 2,7,11-Cembratriene-4,6-diol, such as epoxides, alcohols, and esters. These derivatives are often studied for their enhanced biological activities .
Aplicaciones Científicas De Investigación
2,7,11-Cembratriene-4,6-diol has a wide range of applications in scientific research:
Mecanismo De Acción
2,7,11-Cembratriene-4,6-diol is part of the cembranoid family, which includes compounds like cembratriene-ol and cembratriene-diol. These compounds share a similar cembrane ring structure but differ in their functional groups and biological activities .
Comparación Con Compuestos Similares
Cembratriene-ol: Known for its anti-fungal and anti-insect activities.
Cembratriene-diol: Exhibits potent antitumor and neuroprotective properties.
Uniqueness: What sets 2,7,11-Cembratriene-4,6-diol apart is its dual role in both plant defense mechanisms and potential therapeutic applications in human medicine. Its ability to modulate multiple biological pathways makes it a versatile and valuable compound for further research .
Propiedades
Fórmula molecular |
C20H34O2 |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(4Z,8Z,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13- |
Clave InChI |
RIVKDDXPCFBMOV-KEBCYCLUSA-N |
SMILES isomérico |
C/C/1=C/CC/C(=C\C(CC(/C=C\C(CC1)C(C)C)(C)O)O)/C |
SMILES canónico |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















